molecular formula C9H17NO3 B2368855 tert-Butyl ethyl(2-oxoethyl)carbamate CAS No. 315718-06-0

tert-Butyl ethyl(2-oxoethyl)carbamate

Cat. No.: B2368855
CAS No.: 315718-06-0
M. Wt: 187.239
InChI Key: FUPPSSYQZOOVBZ-UHFFFAOYSA-N
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Description

tert-Butyl ethyl(2-oxoethyl)carbamate is an organic compound with the molecular formula C9H17NO3. It is commonly used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl ethyl(2-oxoethyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ethyl(2-oxoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various carbamate derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ethyl(2-oxoethyl)carbamate is used as a versatile intermediate in the synthesis of complex molecules. It is particularly valuable in the preparation of heterocyclic compounds and peptides .

Biology

In biological research, the compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays .

Medicine

In medicine, this compound is used in the synthesis of pharmaceutical compounds, including potential drug candidates for treating various diseases .

Industry

In the industrial sector, the compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable component in various formulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ethyl(2-oxoethyl)carbamate is unique due to its specific reactivity and stability. It offers a balance between reactivity and stability, making it suitable for various applications in synthesis and research .

Biological Activity

tert-Butyl ethyl(2-oxoethyl)carbamate (CAS Number: 18354425) is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and pharmacological properties, supported by relevant case studies and research findings.

This compound is characterized by its molecular formula C9H17NO3C_9H_{17}NO_3. The structure features a tert-butyl group, an ethyl group, and a 2-oxoethyl moiety, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with ethyl 2-oxoacetate. Various methods have been reported, including one-pot catalytic processes that optimize yields and purity. For example, a study demonstrated the efficient formation of this compound via a coupling–isomerization–elimination reaction under controlled conditions, achieving significant yields (Table 1) .

EntryReactantsConditionsYield (%)
1tert-butyl carbamate + ethyl 2-oxoacetateMethanol, 40°C, 24 h73
2tert-butyl carbamate + other aryl compoundsVarious solventsVariable

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including MDA-MB-231 breast cancer cells. The compound was found to induce apoptosis through the activation of Caspase pathways, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, studies have focused on its inhibitory effects on phospholipase D (PLD), an enzyme implicated in tumor cell migration and survival. The isoform-selective inhibition of PLD by this compound has been linked to reduced invasive capabilities of cancer cells .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption and distribution characteristics. It displays moderate plasma protein binding and a relatively short half-life, which may facilitate its use in therapeutic applications .

Case Studies

  • MDA-MB-231 Cells : A detailed study assessed the effects of this compound on MDA-MB-231 cells. Results indicated a dose-dependent decrease in cell viability with significant activation of apoptotic markers at concentrations of 10 µM .
  • SARS-CoV-2 Protease Inhibition : In another investigation, derivatives of this compound were explored for their potential to inhibit the main protease (Mpro) of SARS-CoV-2. The findings suggested that modifications to the structure could enhance inhibitory activity against viral replication .

Properties

IUPAC Name

tert-butyl N-ethyl-N-(2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPPSSYQZOOVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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